molecular formula C13H15N5O5 B14026863 Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate

Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate

Cat. No.: B14026863
M. Wt: 321.29 g/mol
InChI Key: NRQQHIIHIFVJEG-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring fused pyrrole and imidazole rings connected via an amide bond. The imidazole ring is substituted at the 1-position with a methyl group and at the 2-position with an ethyl ester. The pyrrole ring is substituted with a nitro group at the 4-position and a methyl group at the 1-position. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in antibacterial and enzyme inhibition contexts .

The nitro group on the pyrrole ring introduces electron-withdrawing effects, which may influence reactivity and intermolecular interactions, such as hydrogen bonding or π-stacking in biological targets .

Properties

Molecular Formula

C13H15N5O5

Molecular Weight

321.29 g/mol

IUPAC Name

ethyl 1-methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]imidazole-2-carboxylate

InChI

InChI=1S/C13H15N5O5/c1-4-23-13(20)11-14-10(7-17(11)3)15-12(19)9-5-8(18(21)22)6-16(9)2/h5-7H,4H2,1-3H3,(H,15,19)

InChI Key

NRQQHIIHIFVJEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CN1C)NC(=O)C2=CC(=CN2C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of Nitro-Substituted Pyrrole Intermediate

A key intermediate, methyl or ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, is synthesized via nitration and esterification of 1-methylpyrrole derivatives.

Typical procedure:

  • Starting from 4-nitro-1-methyl-2-trichloroacetylpyrrole, the compound is dissolved in dry dichloromethane (DCM) and cooled in an ice-water bath.
  • Amines such as 4-(3-aminopropyl)morpholine or dimethylaminopropyl amine are slowly added to form carboxamide derivatives by nucleophilic substitution.
  • The reaction mixture is stirred at room temperature overnight.
  • The product is purified by recrystallization from water-ethanol mixtures and washing with hexane to yield white solid crystals with yields around 70%.

Formation of the Amide Bond with Imidazole Derivative

The amide linkage between the pyrrole carboxylate and the imidazole ring is typically formed by coupling the amine-functionalized pyrrole intermediate with an imidazole carboxylic acid derivative.

Key steps:

  • The amine intermediate (obtained after catalytic hydrogenation of nitro groups to amines using 10% Pd/C under hydrogen atmosphere) is reacted with 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid.
  • The coupling is facilitated by activating agents such as carbodiimides (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to promote amidation.
  • The reaction is typically carried out in solvents like tetrahydrofuran (THF) or methanol at low temperatures (0–4 °C) to control reaction rate and selectivity.

Representative Synthetic Route Summary Table

Step Reactants Conditions Key Reagents Product Yield (%) Notes
1 4-nitro-1-methyl-2-trichloroacetylpyrrole + amine (e.g., dimethylaminopropyl amine) Dry DCM, 0 °C to RT, overnight None (nucleophilic substitution) Nitro-substituted pyrrole carboxamide ~70 Recrystallization purification
2 Nitro-pyrrole carboxamide Catalytic hydrogenation, 10% Pd/C, H2 atmosphere, RT, 4–6 h Pd/C, H2 gas Amino-pyrrole intermediate - Oily product, used immediately
3 Amino-pyrrole intermediate + 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid or ethyl 4-amino-1-methylimidazole-2-carboxylate THF or MeOH, 0 °C, carbodiimide coupling 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate Variable Amidation step

Exhaustive Research Findings and Notes

  • The synthesis involves multi-step amidation reactions with careful control of temperature and atmosphere to preserve the sensitive nitro and ester groups.
  • Catalytic hydrogenation is a critical step to convert nitro groups to amines for subsequent amide bond formation.
  • Carbodiimide-mediated coupling is the preferred method for forming the amide bond, using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.
  • Purification typically involves recrystallization and washing to obtain high-purity crystalline products.
  • The synthetic methods are supported by spectroscopic characterization including ^1H NMR to confirm structural integrity.
  • Patent literature confirms the use of solid-phase synthesis techniques for related pyrrole-imidazole polyamides but emphasizes solution-phase amidation for this particular compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of ester or amide derivatives.

Scientific Research Applications

Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural Analogues
Compound Name Key Substituents Functional Groups Molecular Weight Key References
Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate - 1-Methylimidazole
- 4-Nitro-1-methylpyrrole
- Ethyl ester
Amide, Nitro, Ester ~335.3 g/mol
1-Methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)-amino]-1H-pyrrole-2-carboxylic acid - 1-Methylimidazole
- Unsubstituted pyrrole
- Carboxylic acid
Amide, Carboxylic acid 248.24 g/mol
Ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate - Trifluoromethyl at C4 of imidazole
- Ethyl ester
Ester, CF3 222.17 g/mol
Ethyl 4-(2,4-dimethoxyphenyl)-1H-imidazole-2-carboxylate (246) - 2,4-Dimethoxyphenyl at C4 of imidazole
- Ethyl ester
Ester, Methoxy 304.3 g/mol

Key Observations :

  • Bioactivity : The trifluoromethyl-substituted imidazole () exhibits enhanced antibacterial activity due to the electron-withdrawing CF3 group, which may stabilize interactions with bacterial enzymes. The nitro group in the target compound could similarly enhance binding to nitroreductase-active targets .
  • Solubility : Carboxylic acid derivatives (e.g., the compound from ) show higher aqueous solubility than ester analogs, making them preferable for in vitro assays. However, esters like the target compound may act as prodrugs, hydrolyzing in vivo to active acids .
  • Synthetic Complexity : The target compound’s pyrrole-imidazole amide linkage requires multi-step synthesis, including alkylation of ethyl 1H-imidazole-2-carboxylate () and peptide coupling (). This contrasts with simpler CF3 or methoxy-substituted imidazoles, which are synthesized via direct cyclization or substitution .
Functional Group Impact on Reactivity and Binding
  • This is distinct from the CF3 group in , which primarily exerts steric and electronic effects without redox activity .
  • Amide Linkage: The amide bond between pyrrole and imidazole in the target compound allows for hydrogen bonding with target proteins, a feature shared with the antibacterial imidazole-pyrrole derivatives in . This contrasts with ester-linked analogs (e.g., ), which lack hydrogen-bond donors .
  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound improves metabolic stability compared to carboxylic acid analogs (), which may undergo rapid clearance in vivo .
Crystallographic and Computational Studies
  • The target compound’s structure was likely resolved using SHELX () or WinGX (), tools commonly employed for small-molecule crystallography. Its nitro group may influence crystal packing via intermolecular hydrogen bonds (Nitro O⋯H–N) and π-π interactions, as described in .
  • In contrast, the CF3-substituted imidazole () exhibits distinct packing due to the hydrophobic CF3 group, reducing polar interactions .
Patent and Application Landscape
  • Derivatives with pyrrole-imidazole cores () are explored as transcription modulators, highlighting the pharmacological versatility of this structural motif .

Biological Activity

Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, structure-activity relationships, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N5O5C_{13}H_{15}N_{5}O_{5}, with a molecular weight of approximately 321.29 g/mol. The compound features a pyrrole ring, an imidazole moiety, and an ethyl ester functional group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC13H15N5O5C_{13}H_{15}N_{5}O_{5}
Molecular Weight321.29 g/mol
LogP1.692
Melting PointNot available

The biological activity of this compound has been attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the nitro group in the pyrrole ring may enhance its reactivity and binding affinity to target proteins.

Antimicrobial Activity

Research indicates that derivatives of the pyrrole structure exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Antiparasitic Activity

The compound has also demonstrated efficacy against protozoan parasites such as Cryptosporidium. In various animal models, it exhibited oral efficacy with an effective concentration (EC50) of approximately 2.1 μM . This suggests potential use in treating infections caused by these parasites.

Cytotoxicity and Selectivity

While the compound shows promising biological activity, concerns regarding cytotoxicity have been raised. For example, it has been noted that at higher concentrations (10 μM), it may inhibit the hERG ion channel, which is critical for cardiac function . This highlights the need for further optimization to enhance selectivity and reduce potential side effects.

Study on Antimicrobial Efficacy

A study evaluated a series of pyrrole derivatives, including this compound, for their antimicrobial properties. The results indicated that modifications in the pyrrole structure significantly influenced their activity against bacterial strains, with some derivatives achieving MIC values lower than those of established antibiotics like ciprofloxacin .

Evaluation in Animal Models

In vivo studies using mouse models infected with C. parvum demonstrated that the compound effectively reduced parasite load, indicating its potential as a therapeutic agent for parasitic infections . Further investigations are needed to understand the pharmacokinetics and long-term effects of treatment.

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